molecular formula C28H24BF4N B1457866 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate CAS No. 1621019-96-2

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

Cat. No. B1457866
CAS RN: 1621019-96-2
M. Wt: 461.3 g/mol
InChI Key: LGNMSOXRNBFBGX-UHFFFAOYSA-N
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Description

9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is a compound derived from Acridine, a quinoline derivative used as manufacturing dyes and intermediates for antileishmanial agents . It is a robust acridinium-based photocatalyst reported as an alternative to transition-metal-based photocatalysts with higher chemical stability and attenuated redox potential .


Molecular Structure Analysis

The empirical formula of 9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is C28H24BF4N . The molecular weight is 461.30 .


Chemical Reactions Analysis

9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is suitable for Photocatalysis . When employed with TEMPO, this acridinium photocatalyst promotes the site-selective amination of a variety of simple and complex aromatics with heteroaromatic azoles .


Physical And Chemical Properties Analysis

9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is a solid . It has a melting point of over 200 °C . It is activated by a photocatalyst at 450 nm .

Scientific Research Applications

Photocatalysis

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate: is a potent photocatalyst used in various photocatalytic processes. Its ability to absorb light and transfer energy makes it suitable for driving chemical reactions that require light activation . This compound can be used with photoreactors like Penn PhD and SynLED 2.0, which are designed to facilitate light-induced catalytic reactions .

Organic Synthesis

In organic synthesis, this compound serves as an organocatalyst, particularly in reactions that involve the transfer of electrons under light irradiation. It’s been reported to mediate transformations through Photoredox Catalysis, which is a growing field in synthetic chemistry .

Hydroamination

The compound has applications in the anti-Markovnikov hydroamination of alkenes. This reaction is crucial for the synthesis of amines, which are valuable in pharmaceuticals and agrochemicals .

Addition of Carboxylic Acids to Alkenes

It facilitates the addition of carboxylic acids to alkenes, a reaction important for constructing complex organic molecules with high precision and efficiency .

Hydrotrifluoromethylation

This acridinium salt is used in the hydrotrifluoromethylation of styrenes using the Langlois reagent. This reaction is significant for introducing trifluoromethyl groups into organic compounds, which can alter their chemical and physical properties .

Alternative to Transition-Metal Photocatalysts

Due to its higher chemical stability and attenuated redox potential, 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is an excellent alternative to transition-metal-based photocatalysts. This makes it a safer and more sustainable option for various catalytic processes .

Safety and Hazards

The safety information available indicates that 9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate is a combustible solid . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used as a photocatalyst , implying that its targets could be various chemical reactions that can be catalyzed under light exposure.

Mode of Action

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate acts as a photocatalyst . Photocatalysts are substances that absorb light and use the absorbed energy to drive chemical reactions.

properties

IUPAC Name

10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N.BF4/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;2-1(3,4)5/h4-18H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNMSOXRNBFBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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